2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole and benzothiazole rings, the introduction of the 1,2,4-triazole ring, and the coupling of these rings through the thioether linkage. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests that it may exhibit significant pi-pi stacking interactions, which could influence its behavior in biological systems. The methoxyethyl and acetamide groups may also participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich indole and benzothiazole rings, as well as the polar acetamide group. The compound could potentially undergo electrophilic aromatic substitution reactions, among others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group and the nonpolar aromatic rings could give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Synthesis and Biological Activities of Triazole and Thiazole Derivatives
Antimicrobial and Antifungal Properties : Triazole and thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds show significant potential against a variety of pathogenic bacteria and fungi, indicating their importance in developing new antimicrobial agents (Mor et al., 2022; Altıntop et al., 2011).
Antidiabetic Activity : Some derivatives exhibit inhibitory activities against enzymes relevant to Type II diabetes, showcasing their potential in managing diabetes through inhibiting α-amylase, an enzyme involved in carbohydrate metabolism (Mor et al., 2022).
Anticancer Properties : Certain triazole and thiazole compounds have been found to possess anticancer activities against various cancer cell lines, highlighting their significance in the search for novel anticancer drugs (Ostapiuk et al., 2015).
Anti-inflammatory and Antinociceptive Effects : Research indicates that these derivatives can also have anti-inflammatory and antinociceptive (pain-relieving) properties, making them potential candidates for developing new pain management and anti-inflammatory medications (Upmanyu et al., 2011).
Aldose Reductase Inhibitory Effects : Targeting aldose reductase, an enzyme involved in diabetic complications, certain triazole derivatives exhibit inhibitory effects, suggesting a therapeutic avenue for mitigating diabetes-induced microvascular complications (Sever et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitPDE4B , a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase, which plays a crucial role in inflammatory responses.
Biochemical Pathways
The compound likely affects the cAMP-PKA signaling pathway . By inhibiting PDE4B, the compound prevents the breakdown of cAMP, leading to an increase in cAMP levels. This increase can activate Protein Kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function.
Pharmacokinetics
One of the similar compounds was tested in a zebrafish experimental autoimmune encephalomyelitis (eae) model of multiple sclerosis when dosed at 3, 10, and 30mg/kg intraperitoneally . This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.
Result of Action
Similar compounds have shown promising effects in reducing inflammation and pannus formation, as well as pro-inflammatory gene expression/mrna levels significantly in arthritic rats .
Action Environment
It’s worth noting that the efficacy of similar compounds was tested in different disease models, suggesting that the disease environment might influence the compound’s action .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S2/c1-14-7-8-18-19(11-14)33-22(25-18)26-20(30)13-32-23-28-27-21(29(23)9-10-31-2)16-12-24-17-6-4-3-5-15(16)17/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNFALJDZOSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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